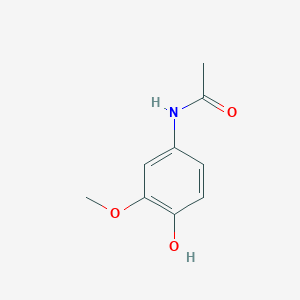

3-Methoxyacetaminophen

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-hydroxy-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186236 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-55-6 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GPW365VZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Formation of 3-Methoxyacetaminophen from Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (APAP), a cornerstone analgesic and antipyretic, is primarily metabolized via glucuronidation and sulfation. However, minor metabolic pathways contribute to its overall disposition and can have significant toxicological implications. This technical guide provides an in-depth examination of a minor but important pathway: the formation of 3-methoxyacetaminophen (3-MA). This biotransformation is a sequential, two-step enzymatic process involving initial hydroxylation by Cytochrome P450 enzymes to a catechol intermediate, followed by O-methylation via Catechol-O-methyltransferase (COMT). Understanding this pathway is crucial for a comprehensive toxicological profile of acetaminophen and for developing safer analgesics. This document details the enzymatic reactions, presents key quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic cascade and experimental workflows.

The Metabolic Pathway: From Acetaminophen to this compound

The conversion of acetaminophen to this compound is not a direct reaction but a two-step metabolic route primarily occurring in the liver.

Step 1: Aromatic Hydroxylation The initial and rate-limiting step is the hydroxylation of the acetaminophen molecule at the 3-position of the phenolic ring, yielding the catechol intermediate, 3-hydroxyacetaminophen. This oxidation reaction is catalyzed by a subset of Cytochrome P450 (CYP) enzymes. Studies using baculovirus-expressed human P450s have demonstrated that while multiple P450s can oxidize acetaminophen, CYP2A6 is the enzyme that selectively and most efficiently produces 3-hydroxyacetaminophen.[1] Other isoforms, such as CYP2E1, preferentially catalyze the formation of the toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1]

Step 2: O-Methylation The newly formed 3-hydroxyacetaminophen, being a catechol, becomes a substrate for the enzyme Catechol-O-methyltransferase (COMT). COMT is a phase II metabolic enzyme that transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. This reaction produces the final, more stable metabolite, this compound, and S-adenosyl-L-homocysteine (SAH). This methylation step effectively terminates the potential redox cycling of the catechol intermediate.

Quantitative Enzyme Kinetics

The efficiency and capacity of each enzymatic step can be described by Michaelis-Menten kinetics. The following table summarizes the available quantitative data for the key enzymes involved in the formation of this compound from human-derived or expressed enzyme systems.

| Reaction Step | Enzyme | Substrate | Apparent Km | Apparent Vmax | Source |

| Hydroxylation | Human CYP2A6 | Acetaminophen | 2.2 mM | 14.2 nmol/min/nmol P450 | [1] |

| Human CYP2E1 | Acetaminophen | 4.0 mM | 2.5 nmol/min/nmol P450 | [1] | |

| O-Methylation | Human COMT | 3-Hydroxyacetaminophen | Data not available | Data not available |

Experimental Protocols

The elucidation of this pathway relies on precise in vitro experimental systems. Below are detailed methodologies for assessing each step of the reaction.

Protocol: Acetaminophen 3-Hydroxylation in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 3-hydroxyacetaminophen from acetaminophen using a human hepatic enzyme source.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), an NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and human liver microsomes (0.2-0.5 mg/mL protein).

-

Substrate Addition: Add acetaminophen from a stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM) to characterize the full kinetic profile.

-

Incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the microsomal protein. Incubate for a predetermined time (e.g., 20-30 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a structural analog like N-propionyl-3-hydroxy-4-aminophenol).

-

Sample Processing: Vortex the terminated reactions and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 3-hydroxyacetaminophen.

-

Data Analysis: Plot the rate of 3-hydroxyacetaminophen formation (e.g., pmol/min/mg protein) against the acetaminophen concentration. Use non-linear regression analysis with the Michaelis-Menten equation to calculate the Km and Vmax values.

Protocol: 3-Hydroxyacetaminophen O-Methylation in Human Liver Cytosol

Objective: To measure the COMT-catalyzed formation of this compound from its catechol precursor.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.4), 1.2 mM MgCl₂, 1 mM dithiothreitol (to prevent oxidation of the catechol), and human liver cytosol (0.25-0.5 mg/mL protein) as the source of COMT.

-

Cofactor and Substrate Addition: Add the methyl donor, S-adenosyl-L-methionine (SAM), to a final concentration of 250 µM. Add 3-hydroxyacetaminophen to achieve various final concentrations (e.g., 1 µM to 100 µM).

-

Incubation: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the liver cytosol. Incubate for 15-30 minutes at 37°C.

-

Reaction Termination: Terminate the reaction with an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Sample Processing: Vortex and centrifuge the samples as described in the previous protocol.

-

LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method validated for the quantification of this compound.

-

Data Analysis: Determine the rate of this compound formation. If a full kinetic profile is performed, calculate Km and Vmax as described above.

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Formation pathway of this compound from acetaminophen.

Caption: Experimental workflow for in vitro kinetic analysis of metabolites.

References

The Unexplored Metabolite: A Technical Guide to 3-Methoxyacetaminophen and its Bioactive Counterpart, AM404

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the discovery and initial characterization of 3-Methoxyacetaminophen, a lesser-known metabolite of the widely used analgesic, acetaminophen. Due to the limited publicly available data on this compound, this document extends its scope to provide a comprehensive overview of the extensively studied and clinically significant acetaminophen metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404). This guide will also briefly touch upon another metabolite, 3-Hydroxyacetaminophen.

This compound: An Enigmatic Metabolite

This compound, also known as N-(4-hydroxy-3-methoxyphenyl)-acetamide or 4-Acetylamino-2-methoxy-phenol, is recognized as a metabolite of acetaminophen.[1][2] Despite its identification, detailed information regarding its discovery, specific biological activities, and pharmacological profile is scarce in peer-reviewed literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 3251-55-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | N-(4-hydroxy-3-methoxyphenyl)acetamide | [3] |

Synthesis of this compound

Starting Material: 2-Methoxy-4-nitrophenol

Procedure:

-

Reduction of the Nitro Group: 2-Methoxy-4-nitrophenol is reduced to 4-amino-2-methoxyphenol. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol under a hydrogen atmosphere.[4]

-

Acetylation of the Amine: The resulting 4-amino-2-methoxyphenol is then acetylated to yield this compound. This is typically achieved by reacting the amine with acetic anhydride.[4]

Note: This is a generalized protocol based on known chemical transformations. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

AM404: The Bioactive Metabolite of Acetaminophen

In contrast to the limited data on this compound, a wealth of information exists for AM404, a key bioactive metabolite of acetaminophen that is central to its analgesic mechanism.[5]

Discovery and Formation

AM404 is formed in the central nervous system (CNS) through a two-step process. First, acetaminophen is deacetylated in the liver to p-aminophenol.[5][6] This intermediate then crosses the blood-brain barrier and is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404.[5][6]

Caption: Metabolic pathway of acetaminophen to AM404.

Pharmacological Activity of AM404

AM404 exhibits a multi-target pharmacological profile, contributing to the analgesic effects of acetaminophen through various mechanisms.

| Target | Activity | Value | Species/System | Reference |

| Anandamide Reuptake | Inhibition (IC₅₀) | ~5 µmol/L | Rat Neural Tissue | [7][8] |

| TRPV1 Receptor | Activation (EC₅₀) | >1 µM | hTRPV1 expressing HEK 293 cells | [9] |

| CB1 Receptor | Weak Agonist/Indirect Activator | - | - | [10] |

| CB2 Receptor | Weak Agonist | - | - | [10] |

| COX-1/COX-2 | Inhibition | High nanomolar to low micromolar range | In vitro | [11] |

| Naᵥ1.7 Channels | Inhibition (IC₅₀) | 21.9 ± 2.7 nM (-80 mV) | hNaᵥ1.7 in HEK293T cells | [12] |

| Naᵥ1.8 Channels | Inhibition (IC₅₀) | - | - | [12] |

| C6 Glioma Cell Proliferation | Inhibition (IC₅₀) | 4.9 µM | C6 glioma cells | [13] |

Signaling Pathways of AM404

The analgesic effects of AM404 are mediated through its interaction with several key signaling pathways, primarily within the central nervous system.

References

- 1. pharmacally.com [pharmacally.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H11NO3 | CID 3080594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY ACETAMINOPHEN synthesis - chemicalbook [chemicalbook.com]

- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. dovepress.com [dovepress.com]

- 8. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator | TargetMol [targetmol.com]

A Comprehensive Analysis of the Pharmacological Profile of 3-Methoxyacetaminophen

Introduction: 3-Methoxyacetaminophen, also known by its code name AMAP, is a primary metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). It is formed through the action of the enzyme catechol-O-methyltransferase (COMT) on the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), or more commonly from the catechol metabolite, 3-hydroxyacetaminophen. While acetaminophen's therapeutic effects and toxicity have been extensively studied, the intrinsic pharmacological activities of its metabolites, such as this compound, are less well-characterized. This document provides a detailed technical overview of the current scientific understanding of this compound's pharmacological and toxicological properties, intended for researchers and professionals in the field of drug development.

Pharmacokinetics and Metabolism

This compound is a significant metabolite in the disposition of acetaminophen. Following the administration of acetaminophen, a portion is oxidized by cytochrome P450 enzymes to the highly reactive NAPQI. While most NAPQI is detoxified by conjugation with glutathione (GSH), a fraction can be converted to 3-hydroxyacetaminophen, which is then O-methylated by COMT to form this compound.

The formation of this compound can be influenced by factors affecting COMT activity, including genetic polymorphisms and the co-administration of COMT inhibitors. For instance, studies have shown that co-administration of entacapone, a COMT inhibitor, can significantly decrease the formation of this compound from acetaminophen.

Caption: Metabolic pathway of acetaminophen to this compound.

Pharmacological and Toxicological Profile

Current research indicates that this compound is largely devoid of the analgesic properties characteristic of its parent compound, acetaminophen. The primary focus of research has instead been on its potential role in acetaminophen-induced hepatotoxicity.

Hepatotoxicity: Studies have explored the toxic potential of this compound in hepatic systems. It has been demonstrated that this compound can induce dose-dependent toxicity in isolated rat hepatocytes. This toxicity is associated with the depletion of intracellular glutathione (GSH) and ATP, as well as the loss of membrane integrity. The covalent binding of this compound or its reactive metabolites to cellular macromolecules is believed to be a key mechanism underlying its toxicity.

Nephrotoxicity: In addition to hepatotoxicity, the potential for nephrotoxicity has also been investigated. Studies using isolated rat renal cells have shown that this compound can cause cellular damage, suggesting it may contribute to the renal toxicity occasionally observed after acetaminophen overdose.

Quantitative Toxicological Data

| Compound | Cell Type | Endpoint | Value (mM) |

| This compound | Isolated Rat Hepatocytes | LC50 (Lethal Concentration, 50%) | ~2.5 |

| This compound | Isolated Rat Renal Cells | Cellular Damage | >1 |

Table 1: Summary of in vitro toxicological data for this compound.

Experimental Protocols

Assessment of Hepatotoxicity in Isolated Rat Hepatocytes:

-

Hepatocyte Isolation: Hepatocytes are isolated from adult male Sprague-Dawley rats by a two-step collagenase perfusion technique.

-

Cell Culture: Isolated hepatocytes are suspended in Krebs-Henseleit buffer (pH 7.4) supplemented with 12.5 mM HEPES and maintained at 37°C.

-

Exposure: Cell suspensions are incubated with varying concentrations of this compound (e.g., 0-5 mM) for a specified duration (e.g., 2 hours).

-

Viability Assessment: Cell viability is determined by measuring the leakage of lactate dehydrogenase (LDH) into the medium or by using the trypan blue exclusion assay.

-

Biochemical Assays: Intracellular levels of GSH and ATP are quantified using established spectrophotometric or HPLC-based methods at the end of the incubation period.

Caption: Workflow for assessing the in vitro hepatotoxicity of this compound.

Mechanism of Action

The toxic effects of this compound are thought to be mediated through the formation of a reactive intermediate, likely a quinone methide, following metabolic activation. This intermediate can deplete cellular nucleophiles, such as GSH, and covalently bind to proteins, leading to cellular dysfunction and death.

Caption: Proposed signaling pathway for this compound-induced toxicity.

Conclusion and Future Directions

This compound, a metabolite of acetaminophen, lacks the analgesic properties of its parent compound. The available evidence primarily points to its role as a potential contributor to acetaminophen-induced hepato- and nephrotoxicity, likely through metabolic activation to a reactive intermediate that depletes cellular defenses and damages macromolecules.

Further research is warranted to fully elucidate the toxicological significance of this compound, particularly in the context of acetaminophen overdose and in individuals with altered COMT activity. A more comprehensive understanding of its metabolic pathways and mechanisms of toxicity will be crucial for developing strategies to mitigate the adverse effects associated with acetaminophen use.

In Vitro Generation of 3-Methoxyacetaminophen: A Technical Guide for Researchers

An in-depth guide for scientists and drug development professionals on the synthesis and characterization of 3-Methoxyacetaminophen for research purposes.

This technical guide provides a comprehensive overview of the in vitro methodologies for generating this compound, a metabolite of the widely used analgesic, acetaminophen. This document outlines both enzymatic and chemical synthesis routes, presents relevant quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a metabolite of acetaminophen (paracetamol) formed through a two-step metabolic process in the liver. Initially, acetaminophen is oxidized by cytochrome P450 (CYP) enzymes to a catechol intermediate, 3-hydroxyacetaminophen. This intermediate is subsequently methylated by catechol-O-methyltransferase (COMT) to yield this compound.[1][2] While a minor metabolite, its study is crucial for a complete understanding of acetaminophen's metabolic profile and potential toxicological implications, as it has been reported to be as hepatotoxic as acetaminophen itself.[1] This guide details reliable methods for producing this metabolite in a laboratory setting for further research.

Enzymatic Synthesis of this compound

The in vitro enzymatic synthesis of this compound mimics the metabolic pathway in the liver, utilizing liver microsomes or recombinant enzymes. This approach is particularly useful for studying metabolic pathways and enzyme kinetics.

Signaling Pathway of Acetaminophen Metabolism

The metabolic conversion of acetaminophen to this compound involves two key enzymatic steps. The initial hydroxylation is catalyzed by cytochrome P450 enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form 3-hydroxyacetaminophen.[3][4] This catechol intermediate is then methylated by catechol-O-methyltransferase (COMT), using S-adenosyl methionine (SAM) as a methyl donor, to produce this compound.

Experimental Workflow for Enzymatic Synthesis

The in vitro enzymatic synthesis can be performed using either liver microsomes, which contain a mixture of CYP enzymes, or with purified recombinant enzymes for more specific studies. The general workflow involves incubation of the substrate with the enzyme source in the presence of necessary cofactors, followed by extraction and analysis of the product.

Quantitative Data for Enzymatic Reactions

The following tables summarize key quantitative data for the enzymatic reactions involved in the formation of this compound.

| Enzyme | Substrate | Apparent K_m (mM) | Apparent V_max (nmol/min/nmol P450) | Source Organism | Reference |

| Human CYP2E1 | Acetaminophen | 4.0 | 2.5 | Human | [5] |

| Human CYP2A6 | Acetaminophen | 2.2 | 14.2 | Human | [5] |

| Human CYP3A4 | Acetaminophen | 0.13 | Not specified | Human | [6] |

| Enzyme | Substrate | Activity Range (pmol/mg protein/min) | Source Tissue | Reference |

| Human COMT | 2-Hydroxyestradiol | 48 - 197 | Human Placenta | [7] |

| Human COMT | 4-Hydroxyestradiol | 35 - 125 | Human Placenta | [7] |

Experimental Protocols

This protocol is adapted from established methods for the isolation of liver microsomes.[8]

-

Homogenization:

-

Euthanize a mouse and perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Dounce homogenizer on ice.

-

-

Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Washing and Storage:

-

Discard the supernatant and resuspend the microsomal pellet in a washing buffer (e.g., 0.15 M KCl).

-

Repeat the high-speed centrifugation.

-

Resuspend the final microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol).

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Store the microsomes at -80°C in small aliquots.

-

This protocol can be adapted for both liver microsomes and recombinant enzymes.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL protein) or recombinant CYP and COMT enzymes

-

Acetaminophen (substrate, e.g., 1 mM)

-

NADPH (cofactor for CYP enzymes, e.g., 1 mM)

-

S-adenosyl methionine (SAM) (cofactor for COMT, e.g., 1 mM)

-

MgCl₂ (e.g., 5 mM)

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by placing the tubes on ice.

-

Add an organic solvent (e.g., ethyl acetate) to extract the metabolites.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS).

-

Analyze the sample using a validated analytical method, such as LC-MS/MS, to identify and quantify this compound.[9]

-

Chemical Synthesis of this compound

Chemical synthesis provides a reliable method for producing larger quantities of this compound for use as a reference standard or for further in vitro and in vivo studies.

Chemical Synthesis Workflow

A common synthetic route involves the acetylation of 4-amino-2-methoxyphenol. This precursor can be synthesized from commercially available starting materials. The final product is then purified by recrystallization.

Quantitative Data for Chemical Synthesis

| Starting Material | Reagent | Yield | Reference |

| 2-Methoxy-4-nitrophenol | Acetic anhydride | 41% | [10] |

Experimental Protocols

This protocol is based on the standard acetylation of an aminophenol.[11]

-

Reaction Setup:

-

Dissolve 4-amino-2-methoxyphenol in a suitable solvent such as water or a mixture of water and a polar organic solvent.

-

Place the reaction vessel in an ice bath to cool the solution.

-

-

Acetylation:

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

-

Isolation of Crude Product:

-

Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be precipitated by adding cold water or by adjusting the pH.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

This is a general protocol for the purification of the synthesized this compound.[1][12][13]

-

Solvent Selection:

-

Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water is often a good choice.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve complete dissolution.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Collection and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Analytical Methods for Quantification

Accurate quantification of in vitro generated this compound is essential. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of acetaminophen and its metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of metabolites in complex biological matrices.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of acetaminophen metabolites, often after derivatization.

In Vitro Hepatotoxicity Assessment

Given that this compound is reported to be hepatotoxic, it is important to assess its toxicity in vitro.[1]

Hepatotoxicity Assay Protocol

A general protocol for assessing hepatotoxicity in a cell-based assay is provided below. This can be adapted for various liver cell lines (e.g., HepG2) or primary hepatocytes.[14]

-

Cell Culture:

-

Culture liver cells in a suitable medium in multi-well plates until they reach the desired confluency.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours). Include appropriate vehicle controls.

-

-

Viability Assessment:

-

Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or a live/dead cell staining kit.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

-

Conclusion

This technical guide provides a comprehensive framework for the in vitro generation and analysis of this compound. The detailed protocols for both enzymatic and chemical synthesis, coupled with quantitative data and workflow visualizations, offer researchers the necessary tools to produce this important metabolite for further investigation into the metabolism and toxicology of acetaminophen. The provided methods can be adapted and optimized based on specific research needs and available resources.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Interspecies comparison in the COMT-mediated methylation of 3-BTD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of acetaminophen to its toxic quinone imine and nontoxic catechol metabolites by baculovirus-expressed and purified human cytochromes P450 2E1 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-METHOXY ACETAMINOPHEN synthesis - chemicalbook [chemicalbook.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. studylib.net [studylib.net]

- 14. Investigating acetaminophen hepatotoxicity in multi-cellular organotypic liver models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 3-Methoxyacetaminophen in Biological Systems: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyacetaminophen, a recognized metabolite of the widely used analgesic acetaminophen (paracetamol), is formed in biological systems through a metabolic pathway involving catechol-O-methyltransferase (COMT). Contrary to any indication of it being a naturally occurring endogenous compound, its presence in organisms is consistently linked to the administration of acetaminophen. This technical guide provides a comprehensive overview of the occurrence of this compound in biological systems, focusing on its metabolic generation, quantitative levels in biological matrices, and detailed analytical protocols for its detection and quantification. Furthermore, this document explores the known signaling pathways associated with acetaminophen metabolism and discusses the potential, yet currently under-investigated, role of this compound within these cellular cascades.

Introduction: A Metabolite, Not a Natural Product

Initial investigations into the origins of this compound have found no evidence to support its natural occurrence in plants, animals, or microorganisms. Extensive searches of metabolomics databases and the broader scientific literature have not identified a natural biosynthetic pathway for this compound. Therefore, for the purposes of this guide, the "occurrence" of this compound in biological systems is defined as its formation as a xenobiotic metabolite following the intake of acetaminophen. Understanding the metabolic fate of acetaminophen is crucial for comprehending its efficacy and toxicity profiles, and the study of its metabolites, including this compound, is an integral part of this endeavor.

Metabolic Formation of this compound

The biosynthesis of this compound is a secondary metabolic event following the initial transformation of acetaminophen in the liver. The process can be summarized in two key steps:

-

Hydroxylation: Acetaminophen is first metabolized to a catechol intermediate, 3-hydroxyacetaminophen. This reaction is catalyzed by cytochrome P450 enzymes.[1][2] 3-Hydroxyacetaminophen is a non-toxic metabolite and possesses antioxidant properties due to its ability to scavenge free radicals.[3]

-

Methylation: The catechol intermediate, 3-hydroxyacetaminophen, is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form this compound.[4] COMT is a key enzyme involved in the metabolism of catecholamines and other catechol-containing compounds.[5]

The metabolic pathway leading to the formation of this compound is illustrated in the diagram below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

The Toxicology of 3-Methoxyacetaminophen: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, a minor metabolite of the widely used analgesic and antipyretic drug acetaminophen, has been a subject of interest in understanding the overall toxicological profile of its parent compound. While the primary focus of acetaminophen toxicology has been on the formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), the role of other metabolites, including this compound, warrants a thorough investigation. This technical guide provides a comprehensive review of the available literature on the toxicology of this compound, with a focus on its formation, mechanism of action, and comparative toxicity with acetaminophen. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and safety assessment.

Formation and Metabolism

This compound is not a direct metabolite of acetaminophen but is formed through a multi-step enzymatic process. The initial and rate-limiting step is the hydroxylation of acetaminophen to a catechol intermediate, 3'-hydroxy-4'-hydroxyacetanilide (3-hydroxyacetaminophen). This reaction is catalyzed by the cytochrome P-450 enzyme system in mouse liver microsomes[1]. Subsequently, the catechol intermediate is methylated by catechol-O-methyltransferase (COMT) to form this compound[1].

While this pathway exists, it is considered a minor route of acetaminophen metabolism. The majority of acetaminophen is metabolized through glucuronidation and sulfation, with a smaller fraction being oxidized to the highly reactive and hepatotoxic NAPQI[2][3][4][5][6][7][8]. Studies in mice have shown that neither 3-hydroxyacetaminophen nor this compound are formed in quantities sufficient to account for the overall hepatotoxicity observed with acetaminophen overdose[1].

Signaling Pathway of this compound Formation

Caption: Metabolic pathway for the formation of this compound from Acetaminophen.

Toxicological Profile

Comparative Hepatotoxicity

A pivotal study in mice demonstrated that this compound is as hepatotoxic as its parent compound, acetaminophen[1]. This toxicity is also subject to a glutathione (GSH) threshold effect, meaning that significant toxicity is observed only after the depletion of hepatic GSH stores[1]. This is a similar mechanism to the well-established toxicity of NAPQI, which detoxifies by conjugation with GSH. The depletion of GSH allows the reactive metabolite to bind to cellular macromolecules, leading to cellular dysfunction and necrosis. In contrast, the catechol intermediate, 3-hydroxyacetaminophen, is less hepatotoxic than acetaminophen[1].

Despite its inherent toxicity, the low level of its formation in vivo suggests that this compound does not significantly contribute to the overall hepatotoxicity seen in acetaminophen overdose[1].

Quantitative Toxicological Data

As of the latest literature review, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values, are not publicly available. The existing research has focused on a qualitative comparison of its hepatotoxicity relative to acetaminophen.

| Compound | LD50 (Oral, Mouse) | IC50 | Notes |

| Acetaminophen | ~300-400 mg/kg (toxic dose in fasted mice)[1][2] | Not available | Hepatotoxicity is dose-dependent and influenced by factors such as fasting and glutathione levels. |

| This compound | Not available | Not available | Stated to be as hepatotoxic as acetaminophen in mice, with a glutathione threshold effect[1]. |

| 3-Hydroxyacetaminophen | Not available | Not available | Less hepatotoxic than acetaminophen in mice[1]. |

Table 1: Comparative Toxicological Data

Experimental Protocols

Detailed experimental protocols specifically for assessing the toxicology of this compound are not extensively published. However, the methodologies employed would be analogous to those used in standard preclinical assessments of acetaminophen-induced hepatotoxicity.

General Protocol for Assessing Hepatotoxicity of Acetaminophen Metabolites in Mice

This protocol is a generalized representation based on common practices in the field and the methods implied in the available literature[1][2].

-

Animal Model: Male Swiss-Webster mice or other appropriate strains, typically fasted overnight to deplete glycogen stores and enhance susceptibility to acetaminophen toxicity.

-

Test Compound Administration: this compound would be synthesized and administered, likely via intraperitoneal (i.p.) injection, at various doses. A control group would receive the vehicle, and a positive control group would receive a known hepatotoxic dose of acetaminophen.

-

Monitoring: Animals are monitored for clinical signs of toxicity and mortality over a set period (e.g., 24-48 hours).

-

Sample Collection: At predetermined time points, blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum is analyzed for markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Histopathological Examination: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of hepatocellular necrosis.

-

Glutathione Depletion Assay: Hepatic glutathione levels are measured to determine the effect of the test compound on this critical detoxification pathway.

Experimental Workflow for Hepatotoxicity Assessment

Caption: Generalized workflow for assessing hepatotoxicity of acetaminophen metabolites in a mouse model.

Conclusion

This compound is a minor metabolite of acetaminophen that exhibits comparable hepatotoxicity to its parent compound in mice, with a similar dependence on glutathione depletion. Its formation is a two-step process initiated by cytochrome P-450-mediated hydroxylation to a catechol intermediate, followed by methylation via COMT. However, the low in vivo production of this compound suggests that it is not a primary contributor to the overall liver injury observed in cases of acetaminophen overdose. Further research to quantify the toxic potential (e.g., LD50, IC50) of this compound and to fully elucidate its mechanism of toxicity at a molecular level would be beneficial for a more complete understanding of acetaminophen's metabolic and toxicological profile. The information presented in this guide serves as a foundational resource for professionals in the fields of toxicology and drug development.

References

- 1. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The formation and toxicity of catechol metabolites of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxyacetaminophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, a metabolite of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), is a compound of increasing interest in the fields of pharmacology and toxicology. Understanding its chemical properties, synthesis, and biological interactions is crucial for a comprehensive assessment of acetaminophen's metabolic profile and its potential physiological effects. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, analytical methods for its quantification, and a review of the metabolic pathways associated with its parent compound, which are likely relevant to its own biotransformation.

Chemical Identification and Properties

Molecular Formula: C₉H₁₁NO₃[1][2]

Molecular Weight: 181.19 g/mol [1][2]

Synonyms

The following table summarizes the various synonyms used to identify this compound in scientific literature and chemical databases.

| Synonym | Reference(s) |

| N-(4-Hydroxy-3-methoxyphenyl)acetamide) | [3] |

| 3-Methoxyparacetamol | [4] |

| 4-Acetamido-2-methoxyphenol | [4] |

| 4-Acetylamino-2-methoxy-phenol | [2] |

| m-Acetanisidide, 4'-hydroxy- | [3] |

| Acetamide, N-(4-hydroxy-3-methoxyphenyl)- | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

A feasible approach involves the nitration of guaiacol (2-methoxyphenol) followed by reduction of the nitro group to an amine and subsequent acetylation.

Step 1: Nitration of Guaiacol

-

Reaction: Guaiacol is reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, yielding 4-nitroguaiacol.

Step 2: Reduction of 4-Nitroguaiacol

-

Reaction: The nitro group of 4-nitroguaiacol is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to produce 4-amino-2-methoxyphenol.

Step 3: Acetylation of 4-Amino-2-methoxyphenol

-

Reaction: The resulting aminophenol derivative is then acetylated using acetic anhydride or acetyl chloride to yield N-(4-hydroxy-3-methoxyphenyl)acetamide (this compound).

Detailed Experimental Protocol (Adapted from similar syntheses)

The following protocol is a generalized procedure based on the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide and other N-aryl acetamides.[1][5] Researchers should optimize these conditions for the specific synthesis of this compound.

Materials:

-

4-Amino-2-methoxyphenol

-

Acetic anhydride

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filtration apparatus

Procedure:

-

Dissolve 4-amino-2-methoxyphenol in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a molar excess of acetic anhydride to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product.[6]

-

Dry the purified crystals under vacuum.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Analytical Methodology for Quantification

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method suitable for this purpose. The following protocol is based on established methods for the analysis of acetaminophen and its metabolites in plasma.[7][8][9]

UPLC-MS/MS Method for Plasma Samples

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a short run time (e.g., 5-7 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog).

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition for injection into the UPLC-MS/MS system.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Metabolism and Potential Signaling Pathways

Direct experimental evidence on the specific pharmacological and toxicological effects and the signaling pathways modulated by this compound is currently limited. However, as a metabolite of acetaminophen, its biological fate is likely governed by the same enzymatic systems that process its parent compound.

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[10] this compound is also known to be a substrate for glucuronidation and sulfation.[11] A genome-wide association study (GWAS) has suggested the involvement of UDP-glucuronosyltransferase 2A15 (UGT2A15) and Catechol-O-methyltransferase (COMT) in the metabolism of this compound.[11]

Known Metabolic Pathways of Acetaminophen

The metabolic pathways of acetaminophen provide a framework for understanding the potential biotransformation of this compound.

Caption: Metabolic pathways of acetaminophen.

Hypothetical Signaling Pathway Involvement

Given that acetaminophen's analgesic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly a splice variant of COX-1 sometimes referred to as COX-3, it is plausible that this compound could have some activity at these enzymes.[12] However, without direct experimental evidence, this remains speculative. Further research is needed to elucidate the specific biological activities of this compound and to determine if it interacts with any signaling pathways.

Caption: Proposed experimental workflow.

Conclusion

This compound is a key metabolite in the biotransformation of acetaminophen. This guide has provided a comprehensive overview of its chemical identity, plausible synthetic routes, and robust analytical methods for its detection and quantification. While direct evidence of its pharmacological and toxicological profile is currently lacking, the established metabolic pathways of its parent compound offer a valuable framework for future research. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully understand its role in the overall effects of acetaminophen. The methodologies and information presented herein provide a solid foundation for researchers and drug development professionals to advance our knowledge of this important metabolite.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]

- 4. This compound | C9H11NO3 | CID 3080594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]

- 7. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

The Pharmacological Profile of 3-Methoxyacetaminophen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyacetaminophen, a metabolite of the widely used analgesic acetaminophen, is a compound of significant interest in the fields of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, including its molecular weight and chemical formula. Furthermore, this document outlines detailed, plausible experimental protocols for its synthesis and analytical quantification. A key focus is placed on its metabolic origin, illustrated through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers actively engaged in the study of drug metabolites and their biological implications.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 181.19 g/mol | [1][2][3][4][5][6][7] |

| IUPAC Name | N-(4-hydroxy-3-methoxyphenyl)acetamide | [1] |

| CAS Number | 3251-55-6 | [1][2][3][4][5][6][7] |

| Synonyms | 3-Methoxyparacetamol, 4-Acetamido-2-methoxyphenol | [1][3] |

| Appearance | White Solid | [3] |

| Storage Temperature | 2-8°C Refrigerator | [3] |

Metabolic Genesis of this compound

This compound is a product of the phase I metabolism of acetaminophen, primarily occurring in the liver. The metabolic pathway is initiated by the action of cytochrome P450 enzymes. The following diagram illustrates the key steps in the metabolic conversion of acetaminophen, leading to the formation of this compound and other major metabolites.

References

- 1. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 7. openaccessjournals.com [openaccessjournals.com]

Methodological & Application

Application Note: Quantification of 3-Methoxyacetaminophen in Plasma by LC-MS/MS

Introduction

3-Methoxyacetaminophen is a metabolite of interest in drug metabolism and pharmacokinetic studies. Accurate and sensitive quantification in biological matrices such as plasma is crucial for understanding its formation and disposition. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic research and clinical monitoring. While a specific validated method for this compound is not widely published, this protocol is based on well-established methods for the structurally similar parent compound, acetaminophen, and its other metabolites.[1][2][3][4][5]

Materials and Methods

Chemicals and Reagents

-

This compound reference standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher Scientific)

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.[6]

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add 150 µL of chilled acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These should be optimized during method development.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |

| Total Run Time | 5.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | This compound | This compound-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) * | m/z 182.1 | m/z 185.1 |

| Product Ion (Q3) * | m/z 140.1 | m/z 143.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | To be optimized | To be optimized |

| Declustering Potential (DP) | To be optimized | To be optimized |

| Ion Source Temperature | 550°C | 550°C |

Note: The molecular weight of this compound (C9H11NO3) is 181.19 g/mol . The precursor ion will be the protonated molecule [M+H]+. The product ion is a predicted major fragment and should be confirmed by infusion.

Method Validation (Target Parameters)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following are typical target parameters for validation.

Table 3: Target Validation Parameters

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard should compensate for any matrix effects |

| Stability | Stable under expected storage and processing conditions |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and its internal standard (IS) into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards:

-

Spike control human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in control human plasma at a minimum of four concentration levels:

-

LLOQ: 1 ng/mL

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 80 ng/mL

-

High QC (HQC): 800 ng/mL

-

-

Protocol 3: Plasma Sample Extraction

-

Arrange and label a 96-well plate or microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

-

Aliquot 50 µL of the respective sample into each well/tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all wells/tubes except for the double blank (to which blank acetonitrile is added).

-

Seal the plate or cap the tubes and vortex for 30 seconds at high speed.

-

Centrifuge the plate/tubes at 13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vials.

-

Seal the plate or cap the vials and place in the autosampler for analysis.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed fragmentation pathway for this compound.

References

- 1. waters.com [waters.com]

- 2. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Rapid determination of acetaminophen in plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Extraction of 3-Methoxyacetaminophen from Urine

Introduction

3-Methoxyacetaminophen is a metabolite of the widely used analgesic drug, acetaminophen (paracetamol). The accurate and reliable quantification of this metabolite in urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a reversed-phase C18 sorbent, making it suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section details the necessary reagents, materials, and step-by-step procedures for the solid-phase extraction of this compound from urine samples.

Materials and Reagents:

-

SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)[1]

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)[2]

-

Deionized Water (18 MΩ·cm)

-

-

Reagents:

-

Equipment:

-

Vortex mixer

-

Centrifuge

-

SPE Vacuum Manifold

-

Nitrogen evaporator

-

Analytical balance

-

pH meter

-

Standard laboratory glassware

-

Sample Pre-treatment (Enzymatic Hydrolysis):

Since a significant portion of drug metabolites in urine are present as glucuronide conjugates, an enzymatic hydrolysis step is recommended to cleave the conjugate and quantify the total this compound.[3][6]

-

Pipette 1.0 mL of urine into a centrifuge tube.

-

Add a suitable internal standard.

-

Add 1.0 mL of 1.0 M Sodium Acetate Buffer (pH 5.0).[5]

-

Add 5000 units of β-glucuronidase.[5]

-

Vortex the mixture for 30 seconds.

-

Incubate the sample at 65°C for 3 hours to ensure complete hydrolysis.[5]

-

Allow the sample to cool to room temperature.

-

Centrifuge at 2000 rpm for 10 minutes to pellet any precipitate.[5]

-

Carefully transfer the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol:

The following protocol is based on a standard reversed-phase SPE methodology using a C18 sorbent.[2][7]

-

Conditioning:

-

Pass 6 mL of methanol through the C18 SPE cartridge.

-

Do not allow the sorbent to dry.

-

-

Equilibration:

-

Pass 6 mL of deionized water through the cartridge.

-

Ensure the sorbent does not go dry.

-

-

Sample Loading:

-

Load the pre-treated urine supernatant onto the conditioned and equilibrated SPE cartridge.

-

Apply a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal retention of the analyte.

-

-

Washing:

-

Wash the cartridge with 6 mL of deionized water to remove salts and other polar interferences.

-

A second wash with a mild organic solvent mixture (e.g., 5% methanol in water) can be employed for enhanced cleanup if necessary.

-

-

Drying:

-

Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.

-

-

Elution:

-

Elute the retained this compound with 6 mL of methanol.[2]

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for the intended analytical method (e.g., HPLC or LC-MS).

-

Data Presentation

Table 1: Recovery Data for this compound

| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |

| This compound | 50 | 92.5 | 4.8 |

| This compound | 250 | 95.1 | 3.2 |

| This compound | 1000 | 94.3 | 3.9 |

Table 2: Precision and Accuracy

| Spiking Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 50 | 5.2 | 7.1 | 98.5 |

| 250 | 3.4 | 5.5 | 101.2 |

| 1000 | 3.9 | 6.3 | 99.4 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| LOD | 5 |

| LOQ | 15 |

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

Caption: Workflow for the solid-phase extraction of this compound.

Diagram 2: Logical Relationship of SPE Steps

Caption: Logical steps in a solid-phase extraction procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mecsj.com [mecsj.com]

- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntk-kemi.com [ntk-kemi.com]

- 6. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]

- 7. Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 3-Methoxyacetaminophen Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, also known as N-(4-hydroxy-3-methoxyphenyl)acetamide, is a metabolite of acetaminophen and a key reference standard in pharmaceutical research and development. Accurate and reliable synthesis and purification protocols are essential for obtaining a high-purity reference material for analytical method development, impurity profiling, and metabolic studies. This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 4-amino-2-methoxyphenol using acetic anhydride. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methoxyphenol (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-water.

-

Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven to obtain the crude this compound.

Purification of this compound

The crude this compound is purified by recrystallization to remove unreacted starting materials, by-products, and other impurities. The choice of a suitable solvent system is critical for effective purification. A mixture of ethanol and water is commonly used for this purpose.

Experimental Workflow: Purification

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

-

Solvent Selection: Prepare a solvent mixture of ethanol and water. The optimal ratio should be determined experimentally to ensure the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot ethanol/water solvent mixture required to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.

-

Hot Filtration (if charcoal is used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound to obtain the this compound reference standard.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Amino-2-methoxyphenol | C₇H₉NO₂ | 139.15 | 52200-90-5 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Activated Charcoal | C | 12.01 | 7440-44-0 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol [1] |

| IUPAC Name | N-(4-hydroxy-3-methoxyphenyl)acetamide |

| CAS Number | 3251-55-6[1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in hot ethanol/water mixtures |

Table 3: Expected Yield and Purity

| Parameter | Expected Value | Analytical Method |

| Yield (Crude) | > 80% | Gravimetric |

| Yield (Purified) | > 60% | Gravimetric |

| Purity | > 98% | HPLC, NMR |

| Melting Point Range | Narrow range (e.g., 1-2 °C) | Melting Point Apparatus |

Characterization of this compound Reference Standard

The identity and purity of the synthesized this compound reference standard should be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification processes.

By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound reference standard for their analytical and research needs.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of 3-Methoxyacetaminophen Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction